![molecular formula C₁₆H₂₈ClN₃O₄ B128749 2beta-Amino-9,10,10aalpha,10b-tetrahydro-10bbeta-hydroxy-5beta-isobutyl-2-isopropyl-8H-oxazolo(3,2-a)pyrrolo(2,1-C)pyrazine-3,6(2H,5H)-dione hydrochloride CAS No. 24177-10-4](/img/structure/B128749.png)
2beta-Amino-9,10,10aalpha,10b-tetrahydro-10bbeta-hydroxy-5beta-isobutyl-2-isopropyl-8H-oxazolo(3,2-a)pyrrolo(2,1-C)pyrazine-3,6(2H,5H)-dione hydrochloride
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Description
2beta-Amino-9,10,10aalpha,10b-tetrahydro-10bbeta-hydroxy-5beta-isobutyl-2-isopropyl-8H-oxazolo(3,2-a)pyrrolo(2,1-C)pyrazine-3,6(2H,5H)-dione hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₂₈ClN₃O₄ and its molecular weight is 361.9 g/mol. The purity is usually 95%.
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Biological Activity
2beta-Amino-9,10,10aα,10b-tetrahydro-10bβ-hydroxy-5β-isobutyl-2-isopropyl-8H-oxazolo(3,2-a)pyrrolo(2,1-C)pyrazine-3,6(2H,5H)-dione hydrochloride (CAS Number: 24177-10-4) is a complex organic compound with significant potential in biochemical research and therapeutic applications. This article reviews its biological activity based on diverse sources, including molecular interactions, pharmacological effects, and case studies.
- Molecular Formula : C16H27N3O4•HCl
- Molecular Weight : 361.86 g/mol
- Structure : The compound features a unique oxazolo-pyrrolo structure that contributes to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an antitumor agent and its interaction with various biological pathways.
Antitumor Activity
Research indicates that derivatives of similar pyrrolo compounds exhibit potent antitumor effects. For instance, studies on 5-substituted pyrrolo[2,3-d]pyrimidine antifolates demonstrated their ability to inhibit the proliferation of folate receptor (FR) α-expressing tumor cells. The mechanism involved S-phase accumulation and apoptosis through targeted inhibition of key metabolic pathways such as de novo purine nucleotide biosynthesis .
The compound is believed to act through the following mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have shown to inhibit enzymes like GARFTase and AICARFTase, leading to ATP depletion in cells. This suggests that 2beta-Amino may also exhibit dual inhibitory effects on these pathways .
- Cellular Uptake : The involvement of folate receptors in cellular uptake indicates that this compound could be utilized for targeted drug delivery in cancer therapy.
Study 1: Antiproliferative Effects
A study focusing on pyrrolo derivatives found that specific structural modifications significantly enhanced their antiproliferative effects against human tumor cell lines. Compound 8 from this study was noted for its high activity and was able to reverse growth inhibition when excess folic acid was present, indicating a direct relationship with folate metabolism .
Study 2: Structural Activity Relationship (SAR)
Research into the SAR of related compounds revealed that modifications in the side chains and core structure can dramatically affect biological activity. This highlights the importance of chemical structure in determining efficacy and specificity in targeting cancer cells.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(1S,2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4.ClH/c1-9(2)8-11-13(20)18-7-5-6-12(18)16(22)19(11)14(21)15(17,23-16)10(3)4;/h9-12,22H,5-8,17H2,1-4H3;1H/t11-,12-,15+,16-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDMJHYRHCMIFM-MVCZASQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24177-10-4 |
Source
|
Record name | 2beta-Amino-9,10,10aalpha,10b-tetrahydro-10bbeta-hydroxy-5beta-isobutyl-2-isopropyl-8H-oxazolo(3,2-a)pyrrolo(2,1-C)pyrazine-3,6(2H,5H)-dione hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024177104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2.BETA.-AMINO-9,10,10A.ALPHA.,10B-TETRAHYDRO-10B.BETA.-HYDROXY-5.BETA.-ISOBUTYL-2-ISOPROPYL-8H-OXAZOLO(3,2-A)PYRROLO(2,1-C)PYRAZINE-3,6(2H,5H)-DIONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI0XOX1DT4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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